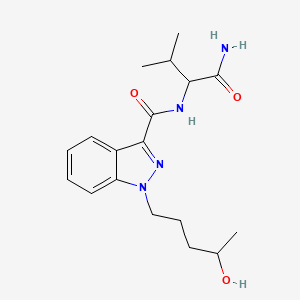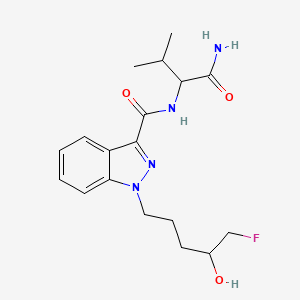
ADBICA-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADBICA-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of ADBICA by GC- or LC-mass spectrometry. ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Its name refers to its structure, which has a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base at the amide group. The base is similar to that of the aminoalkylindoles that potently activate both CB receptors. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Anaerobic Digestion Processes : Anaerobic digestion (AD) is a biological process that converts organic substrates to biogas in the absence of oxygen. This process is a focus of contemporary literature due to its potential in biogas production from various organic materials, including waste paper, cardboard, grass clippings, food waste, and sewage (Zhang, Hu, & Lee, 2016)(source).
Microbial Trophic Interactions in AD : AD involves different trophic groups of microorganisms breaking down biodegradable organic materials. The efficiency of AD depends on the complex interdependence of microbial activities. Monitoring the genetic expression of key enzymes, like the mcrA gene in methane formation, is proposed for real-time process performance monitoring (Alvarado et al., 2014)(source).
Biochar-mediated AD for Methane Recovery : The use of biochar in enhancing AD proficiency is researched extensively. Biochar's surface properties favor the colonization of key bacteria and archaea, improving organic carbon removal and the AD reaction rate. This can be a significant area for applying enhancements in AD processes (Qiu et al., 2019)(source).
Microbial Dynamics During AD : Understanding the dynamic changes in bacterial composition during the AD process is crucial. Studies reveal that certain groups of bacteria are responsible for different phases of the AD process, indicating potential areas for targeted improvement in biogas yield and substrate decomposition (Doloman et al., 2017)(source).
Direct Interspecies Electron Transfer in AD : The role of direct interspecies electron transfer in AD has been identified as crucial for efficient methanogenesis. Conductive materials can mediate electrical connections, enhancing AD performance. This offers a potential area for improving AD systems using innovative materials (Baek et al., 2018)(source).
Propriétés
Formule moléculaire |
C20H20D9N3O2 |
|---|---|
Poids moléculaire |
352.5 |
Nom IUPAC |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)/i1D3,5D2,6D2,9D2 |
Clé InChI |
IXUYMXAKKYWKRG-MVTCSRIBSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)C)C1=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2 |
Synonymes |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indole-3-carboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




